molecular formula C13H10N6O2 B15159707 Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate CAS No. 821009-86-3

Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate

Cat. No.: B15159707
CAS No.: 821009-86-3
M. Wt: 282.26 g/mol
InChI Key: UOOOEGOGQWCOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate is a complex organic compound that belongs to the class of tetrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the tetrazoloquinoxaline core through a cyclization reaction. This can be achieved by reacting a quinoxaline derivative with a suitable azide under specific conditions. The resulting intermediate is then further functionalized to introduce the cyano and ethyl ester groups .

Industrial production methods for such compounds often focus on optimizing reaction conditions to improve yield and purity. This may involve the use of eco-compatible catalysts and sustainable reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins essential for the survival of pathogens, thereby exhibiting antimicrobial activity. Molecular docking studies have shown that the compound can bind to targets such as the epidermal growth factor receptor (EGFR), suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate can be compared with other tetrazoloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

821009-86-3

Molecular Formula

C13H10N6O2

Molecular Weight

282.26 g/mol

IUPAC Name

ethyl 2-cyano-2-(5H-tetrazolo[1,5-a]quinoxalin-4-ylidene)acetate

InChI

InChI=1S/C13H10N6O2/c1-2-21-13(20)8(7-14)11-12-16-17-18-19(12)10-6-4-3-5-9(10)15-11/h3-6,15H,2H2,1H3

InChI Key

UOOOEGOGQWCOBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1C2=NN=NN2C3=CC=CC=C3N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.